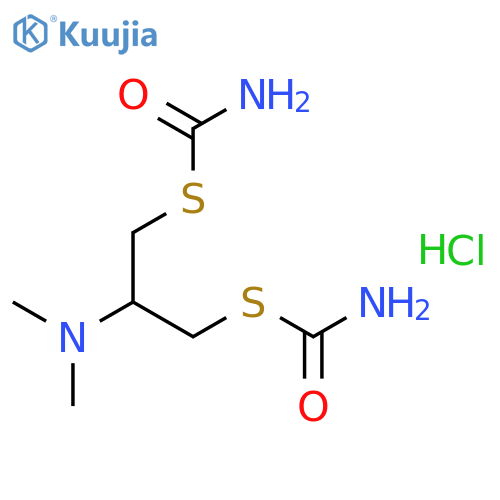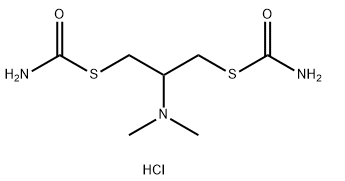Cas no 15263-52-2 (Cartap hydrochloride)

Cartap hydrochloride 化学的及び物理的性質
名前と識別子
-
- Cartap hydrochloride
- S,S'-(2-dimethylaminotrimethylene)bis(thiocarbamate) hydrochloride
- S,S'-[2-(dimethylamino)-1,3-propanediyl] dicarbamothioate hydrochloride
- Padan
- CGP55845
- Cadan
- Cardan
- Carta
- Cartapp
- kartap
- ntd2
- patap
- S,S’-(2-dimethylaminotrimethylene) bis(thiocarbamate) hydrochloride
- S,S’-[2-(dimethylamino)-1,3-propanediyl] dicarbamothioate hydrochloride (1:1)
- vegetox
- padan4g
- Propane, 1,3-bis(carbamoylthio)-2-(N,N-dimethylamino)-, monohydrochloride
- 2-(Dimethylamino)-1,3-propanedithiol dicarbamate hydrochloride
- 1,3-Propanedithiol, 2-(dimethylamino)-, dicarbamate (ester), monohydrochloride
- Cartap hydrochloride, PESTANAL(R), analytical standard
- cartap (hydrochloride)
- S,S'-(2-(Dimethylamino)-1,3-propanediyl)dicarbamothioate hydrochloride
- HY-W040028
- 22042-59-7
- DTXSID9058315
- IWO0R06728
- MSHXTAQSSIEBQS-UHFFFAOYSA-N
- CHEMBL2270409
- S,S'-(2-(Dimethylamino)trimethylene)bis(thiocarbamate) monohydrochloride
- S,S'-2-(dimethylamino)propane-1,3-diyl dicarbamothioate hydrochloride
- 15263-52-2
- S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate hydrochloride
- Padan 4 G
- Neristoxin dicarbamate manohydrochloride
- CARTAP HYDROCHLORIDE [HSDB]
- EINECS 239-309-2
- Carbamothioic acid, S,S'-(2-(dimethylamino)-1,3-propanediyl) ester, monohydrochloride
- AMY40941
- S,S'-(2-(Dimethylamino)trimethylene) bis(thiocarbamate) hydrochloride
- NTD 2
- 1,3-Bis(carbamoylthio)-2-(N,N-dimethylamino)propane hydrochloride
- CS-W020768
- J-008941
- S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride
- UNII-IWO0R06728
- SCHEMBL122297
- Kartap [Polish]
- 1,3-Bis(carbamoylthio)-2-(N,N-dimethylamino)propane monohydrochloride
- HSDB 6583
- Thiocarbamic acid-S,S-(2-(dimethylamino)trimethylene) ester monohydrochloride
- [1,3-bis(carbamoylsulfanyl)propan-2-yl]dimethylamine hydrochloride
- Cartap hydrochloride [ISO]
- A809337
- FT-0603063
- 2-Dimethylamino-1,3-bis(carbamoylthio)propane monohydrochloride
- 1,3-Dicarbamoylthio-2-(N,N-dimethylamino)propane monohydrochloride
- NS00084834
- CARTAPHYDROCHLORIDE
- AKOS015897267
- S,S'-(2-DIMETHYLAMINOTRIMETHYLENE) BIS(THIOCARBAMATE) HYDROCHLORIDE
- 1,3-Di(carbamoylthio)-2-(dimethylamino)propane hydrochloride
- Suntap
- AI3-27573
- Cartap HCl
- S,S'(2(Dimethylamino)1,3propanediyl)dicarbamothioate hydrochloride
- Cartap monohydrochloride
- Dihydronereistoxin dicarbamate
- S,S'(2(Dimethylamino)trimethylene) bis(thiocarbamate) hydrochloride
- 1ST20378
- Carbamothioic acid, S,S'(2(dimethylamino)1,3propanediyl) ester, hydrochloride
- 1,3Di(carbamoylthio)2(dimethylamino)propane hydrochloride
- 1,3Bis(carbamoylthio)2(N,Ndimethylamino)propane hydrochloride
- Caldan
- DTXCID4032037
- DB-043155
-
- MDL: MFCD01311812
- インチ: InChI=1S/C7H15N3O2S2.ClH/c1-10(2)5(3-13-6(8)11)4-14-7(9)12;/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12);1H
- InChIKey: MSHXTAQSSIEBQS-UHFFFAOYSA-N
- SMILES: CN(C(CSC(N)=O)CSC(N)=O)C.Cl
計算された属性
- 精确分子量: 273.03700
- 同位素质量: 273.037
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 7
- 複雑さ: 193
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 3
- トポロジー分子極性表面積: 140A^2
- Surface Charge: 0
- XLogP3: 何もない
じっけんとくせい
- 密度みつど: 1.4008 (rough estimate)
- ゆうかいてん: 407.2°C at 760mmHg
- Boiling Point: 407.2 °C at 760 mmHg
- フラッシュポイント: 200.1°C
- Refractive Index: 1.6100 (estimate)
- PSA: 140.02000
- LogP: 2.74300
Cartap hydrochloride Security Information
-
Symbol:


- Signal Word:Warning
- 危害声明: H302-H312-H410
- Warning Statement: P273-P280-P501
- 危険物輸送番号:2771
- WGKドイツ:3
- 危険カテゴリコード: 21/22-50/53
- セキュリティの説明: S2; S36/37; S60; S61
- RTECS号:FD1225000
-
危険物標識:


- 安全术语:6.1(b)
- Risk Phrases:R21/22; R50/53
- 包装グループ:III
- Packing Group:III
- 储存条件:しっかり閉めてください。
- HazardClass:6.1(b)
Cartap hydrochloride 税関データ
- 税関コード:2930200011
- 税関データ:
中国税関コード:
2930200011概要:
2930200011 Graminearum \ Cartap。規制条件:S(輸出入農薬登録証).付加価値税:17.0%。税金還付率:9.0%.Minimum tariff:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
S輸出入農薬登録証
要約:
2930200011 s、s’-(2-(ジメチルアミノ)プロパン-1、3-ジイル)ジアミノカルボン酸エステル。監督条件:s(農薬輸出入登録証)。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇:6.5%。一般関税:30.0%
Cartap hydrochloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C184453-250mg |
Cartap Hydrochloride |
15263-52-2 | 250mg |
$ 178.00 | 2023-09-08 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T20195-5mg |
Cartap hydrochloride |
15263-52-2 | >98% | 5mg |
¥7000.0 | 2023-03-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C31540-100g |
Cartap hydrochloride |
15263-52-2 | 95% | 100g |
¥7748.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C31540-1g |
Cartap hydrochloride |
15263-52-2 | 95% | 1g |
¥248.0 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-227579-100 mg |
Cartap hydrochloride, |
15263-52-2 | ≥99% | 100MG |
¥572.00 | 2023-07-10 | |
| AN HUI ZE SHENG Technology Co., Ltd. | R11433-10mg |
Cartap hydrochloride |
15263-52-2 | 10mg |
¥419.00 | 2023-09-15 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20195-5 mg |
Cartap hydrochloride |
15263-52-2 | 5mg |
¥7000.00 | 2023-03-31 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C31540-5g |
Cartap hydrochloride |
15263-52-2 | 95% | 5g |
¥748.0 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022306-100g |
Cartap hydrochloride |
15263-52-2 | 95% | 100g |
¥7746.00 | 2023-03-31 | |
| Chemenu | CM535190-10g |
Cartap hydrochloride |
15263-52-2 | 95%+ | 10g |
$*** | 2023-03-31 |
Cartap hydrochloride Suppliers
Cartap hydrochloride 関連文献
-
1. The crystal and molecular structure of 1,3-bis(thiocarbamoyl)-2-NN-dimethylaminopropane hydrochloride (Cartap)Clair J. Cheer,Francis J. Pickles J. Chem. Soc. Perkin Trans. 2 1980 1805
-
Kirankumar Rana,Jigna R. Bhamore,Jigneshkumar V. Rohit,Tae-Jung Park,Suresh Kumar Kailasa New J. Chem. 2018 42 9080
-
John E. Casida,Robert J. Bryant Toxicol. Res. 2017 6 755
Cartap hydrochlorideに関する追加情報
Cartap Hydrochloride (CAS No. 15263-52-2): A Comprehensive Overview of Its Applications and Recent Research Findings
Cartap hydrochloride, with the chemical abstracts service number (CAS No.) 15263-52-2, is a compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, a hydrochloride salt form of cartap, exhibits a range of biological activities that make it a subject of extensive study. The primary focus of this article is to provide a detailed exploration of Cartap hydrochloride, its chemical properties, pharmacological effects, and the most recent advancements in research involving this compound.
The chemical structure of Cartap hydrochloride (CAS No. 15263-52-2) consists of a complex arrangement of atoms that contribute to its unique pharmacological profile. At its core, it is derived from a class of compounds known for their vasodilatory and insecticidal properties. The hydrochloride form enhances its solubility in water, making it more suitable for various pharmaceutical applications. This solubility is a critical factor in drug formulation, as it allows for easier administration and absorption in biological systems.
In recent years, Cartap hydrochloride has been the focus of numerous studies aimed at uncovering its potential therapeutic applications. One of the most notable areas of research has been its role in cardiovascular health. Studies have demonstrated that Cartap hydrochloride can induce vasodilation by relaxing the smooth muscles in blood vessel walls. This effect is particularly relevant in conditions where blood pressure regulation is impaired, such as hypertension. The vasodilatory action of Cartap hydrochloride is attributed to its ability to inhibit the activity of certain enzymes that contribute to vasoconstriction.
Beyond its cardiovascular effects, Cartap hydrochloride has shown promise in other therapeutic areas. Research indicates that it may have neuroprotective properties, making it a candidate for treating neurological disorders such as stroke and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and exert its effects within the central nervous system has intrigued researchers looking for new treatment modalities. Additionally, studies have explored its potential role in anti-inflammatory applications, suggesting that it may modulate inflammatory pathways in the body.
The insecticidal properties of Cartap hydrochloride (CAS No. 15263-52-2) are another area of interest. Historically, cartap has been used as an acaricide to control mites and ticks in livestock farming. While this application is less common today due to the availability of more selective insecticides, the underlying mechanism by which cartap affects arthropods remains an area of scientific inquiry. Researchers are investigating how Cartap hydrochloride interacts with insect nervous systems, which could provide insights into developing new classes of neuroactive compounds.
In terms of clinical trials, several studies have been conducted to evaluate the safety and efficacy of Cartap hydrochloride. While some trials have shown promising results in animal models, human clinical trials are still limited. This gap underscores the need for further research to fully understand the potential benefits and risks associated with this compound. One challenge in translating preclinical findings to clinical applications is the variability in how different individuals metabolize Cartap hydrochloride. Understanding these metabolic pathways is crucial for optimizing dosages and minimizing adverse effects.
The synthesis and purification of Cartap hydrochloride (CAS No. 15263-52-2) are critical aspects that ensure the quality and consistency of pharmaceutical products. Advanced synthetic methods have been developed to produce high-purity forms of this compound, which are essential for reliable clinical testing and application. Techniques such as crystallization and chromatography play a key role in isolating Cartap hydrochloride from impurities, thereby enhancing its pharmacological activity.
The regulatory landscape surrounding Cartap hydrochloride varies by region, reflecting differing levels of scrutiny and approval processes for new pharmaceuticals. In some countries, strict regulations govern the use and distribution of compounds like Cartap hydrochloride, while others may have more lenient policies. This variability necessitates careful consideration when developing global strategies for research and commercialization.
FUTURE DIRECTIONS AND CHALLENGES:
The future research landscape for Cartap hydrochloride (CAS No. 15263-52-2) holds several exciting possibilities. One area ripe for exploration is the development of derivatives that enhance specific pharmacological properties while minimizing side effects. By modifying the chemical structure of cartap's core framework, researchers may uncover compounds with improved efficacy and safety profiles.
15263-52-2 (Cartap hydrochloride) Related Products
- 15263-53-3(Cartap)
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 57978-00-4(6-Bromohexanal)
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)
- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)






